molecular formula C8H15ClO2 B1618490 Methyl 7-chloroheptanoate CAS No. 26040-62-0

Methyl 7-chloroheptanoate

Cat. No.: B1618490
CAS No.: 26040-62-0
M. Wt: 178.65 g/mol
InChI Key: YKSFGXAJDCLJKE-UHFFFAOYSA-N
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Description

Methyl 7-chloroheptanoate is an organic compound with the molecular formula C8H15ClO2 and a molecular weight of 178.66. It is a methyl ester derivative of 7-chloroheptanoic acid. This compound is primarily used in organic synthesis and various chemical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 7-chloroheptanoate can be synthesized through the esterification of 7-chloroheptanoic acid with methanol in the presence of an acid catalyst. Another method involves the reaction of 7-hydroxyheptanoate with thionyl chloride and N,N-dimethylformamide, followed by esterification with methanol .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of large-scale esterification reactors where 7-chloroheptanoic acid is reacted with methanol under controlled temperature and pressure conditions. The reaction is catalyzed by sulfuric acid or other suitable acid catalysts to achieve high yields .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to yield 7-chloroheptanoic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Substitution: Various substituted heptanoates depending on the nucleophile used.

    Hydrolysis: 7-chloroheptanoic acid and methanol.

    Reduction: 7-chloroheptanol

Scientific Research Applications

Methyl 7-chloroheptanoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 7-chloroheptanoate primarily involves its reactivity as an ester. In biological systems, it can be hydrolyzed by esterases to release 7-chloroheptanoic acid and methanol. The released acid can then participate in various metabolic pathways. The chlorine atom in the molecule can also undergo substitution reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

    Methyl heptanoate: Similar structure but lacks the chlorine atom.

    Methyl 7-bromoheptanoate: Similar structure with a bromine atom instead of chlorine.

    Methyl 7-iodoheptanoate: Similar structure with an iodine atom instead of chlorine.

Uniqueness: Methyl 7-chloroheptanoate is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its bromo and iodo counterparts. The chlorine atom makes it more reactive in nucleophilic substitution reactions, providing a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

methyl 7-chloroheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO2/c1-11-8(10)6-4-2-3-5-7-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSFGXAJDCLJKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20336217
Record name methyl 7-chloroheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26040-62-0
Record name Heptanoic acid, 7-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26040-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 7-chloroheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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